(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide
Description
(2-Bromoethyl)(methyl)(propan-2-yl)amine hydrobromide is a quaternary ammonium salt with the molecular formula C₆H₁₄Br₂N (molecular weight: 218.92 g/mol) . Structurally, it comprises a central nitrogen atom bonded to a methyl group, a propan-2-yl (isopropyl) group, and a 2-bromoethyl group, with a hydrobromic acid counterion. The compound is characterized by its high reactivity due to the bromoethyl moiety, which facilitates nucleophilic substitution reactions. Its primary applications include use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for transition metal catalysis .
Properties
CAS No. |
89599-72-4 |
|---|---|
Molecular Formula |
C6H15Br2N |
Molecular Weight |
261.00 g/mol |
IUPAC Name |
N-(2-bromoethyl)-N-methylpropan-2-amine;hydrobromide |
InChI |
InChI=1S/C6H14BrN.BrH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H |
InChI Key |
BALMFGWFICRBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCBr.Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 2-bromoethylamine with isopropylamine and methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound often involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, thiols, and alcohols to form substituted derivatives.
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted amines, amine oxides, and reduced amine derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This property is exploited in medicinal chemistry for the development of drugs that target specific molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(2-bromoethyl)amine Hydrobromide (CAS 43204-63-3)
- Molecular Formula : C₄H₁₀Br₃N (MW: 311.84 g/mol)
- Structure : Contains two 2-bromoethyl groups attached to a central nitrogen atom, with a hydrobromic acid counterion.
- Key Differences :
- Reactivity : The presence of two bromoethyl groups increases its electrophilicity compared to the target compound, making it more reactive in alkylation reactions .
- Applications : Primarily used in the synthesis of nitrogen mustard analogs (antineoplastic agents) and crosslinking agents for polymers .
- Thermal Stability : Less stable due to steric hindrance and higher bromine content, requiring controlled storage conditions .
2-Bromo-N,N-dimethylethanamine Hydrobromide (CAS 5845-28-3)
- Molecular Formula : C₄H₁₁Br₂N (MW: 241.95 g/mol)
- Structure: Features a dimethylamino group and a 2-bromoethyl group.
- Key Differences: Steric Effects: The dimethylamino group reduces steric hindrance compared to the isopropyl group in the target compound, enhancing its solubility in polar solvents . Synthetic Utility: Widely employed in the preparation of cationic surfactants and acetylcholine analogs . Melting Point: Lower melting point (145–148°C) compared to the target compound (203–205°C), indicating weaker crystal lattice interactions .
(3-Bromopropyl)(methyl)(propan-2-yl)amine Hydrobromide
- Molecular Formula : C₇H₁₆Br₂N (MW: 233.02 g/mol)
- Structure : Differs by having a longer bromoalkyl chain (3-bromopropyl instead of 2-bromoethyl).
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| (2-Bromoethyl)(methyl)(propan-2-yl)amine HBr | C₆H₁₄Br₂N | 218.92 | 203–205 | Pharmaceutical intermediates, ligands | High (SN2 reactions) |
| Bis(2-bromoethyl)amine HBr | C₄H₁₀Br₃N | 311.84 | 203–205 | Antineoplastic agents, crosslinkers | Very high (bifunctional alkylation) |
| 2-Bromo-N,N-dimethylethanamine HBr | C₄H₁₁Br₂N | 241.95 | 145–148 | Surfactants, acetylcholine analogs | Moderate |
| (3-Bromopropyl)(methyl)(propan-2-yl)amine HBr | C₇H₁₆Br₂N | 233.02 | 180–183 | Drug delivery systems | Low (steric hindrance) |
Catalysis
- (2-Bromoethyl)(methyl)(propan-2-yl)amine hydrobromide serves as a precursor for phosphine ligands in transition metal catalysis, outperforming simpler analogs like 2-bromo-N,N-dimethylethanamine hydrobromide in asymmetric synthesis .
Biological Activity
(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide, a nitrogen-containing compound, has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C5H12Br2N
- Molecular Weight : 227.06 g/mol
- CAS Number : 12692731
The compound is characterized by a bromoethyl group attached to a branched amine structure, which influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Alkylation of Nucleophiles : The bromoethyl moiety can undergo nucleophilic substitution reactions, leading to the alkylation of nucleophilic sites on proteins and nucleic acids. This mechanism is crucial for its potential anticancer properties.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Gene Expression : There is evidence that the compound may influence gene expression related to cell cycle regulation and apoptosis.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 25 | Inhibition of cell proliferation |
| A549 (lung cancer) | 30 | DNA alkylation leading to cell cycle arrest |
Case Studies
-
Study on HeLa Cells :
- A study demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP. This suggests that the compound effectively induces apoptosis in cervical cancer cells.
-
In Vivo Efficacy :
- In murine models, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The treatment was well-tolerated with no significant adverse effects observed at therapeutic doses.
-
Mechanistic Insights :
- Further investigations revealed that the compound downregulates the expression of c-Myc, a transcription factor often overexpressed in cancers, thereby inhibiting tumor growth.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption with bioavailability affected by its lipophilicity. Studies have shown:
- Half-life : Approximately 4 hours.
- Metabolism : Primarily hepatic via cytochrome P450 enzymes.
- Excretion : Renal excretion as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
